D-maltobiono-1,5-lactone

Description

Historical Context and Discovery of Glycono-1,5-Lactone Derivatives

The study of glycono-1,5-lactone derivatives is rooted in the investigation of their simpler monosaccharide counterparts. D-Glucono-1,5-lactone (also known as glucono-delta-lactone or GDL) is a well-known cyclic ester of D-gluconic acid, which is itself an oxidation product of glucose. wikipedia.orgresearchgate.net GDL is produced commercially through the oxidation of glucose, often using bromine water or enzymatic processes involving glucose oxidase. wikipedia.orgresearchgate.netchemicalbook.com In aqueous solutions, it hydrolyzes to form an equilibrium mixture with gluconic acid, a property that has been studied for its sensory and chemical effects. researchgate.netnih.gov

The understanding of these simple aldono-1,5-lactones paved the way for the exploration of more complex structures. Research into disaccharide-based lactones followed, with early synthetic work on D-maltobiono-1,5-lactone (specifically a carbon-14 (B1195169) labeled version) being reported as early as the mid-1950s. acs.orgosti.gov By the late 1970s, this compound had been established as a valuable tool in enzymology. A notable 1978 study utilized it as a transition-state analog to probe the active sites of various amylolytic enzymes, demonstrating its utility in detailed kinetic investigations. researchgate.netelectronicsandbooks.comcnjournals.com This research solidified the role of glyconolactones as specific inhibitors, useful for understanding the conformational changes that substrates undergo during enzymatic catalysis. electronicsandbooks.com

Structural Classification and Nomenclature of this compound

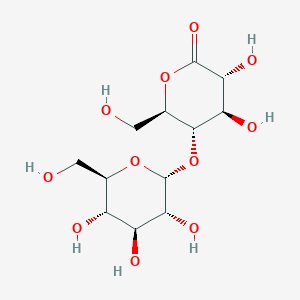

This compound is classified as a disaccharide-derived aldono-1,5-lactone. ebi.ac.ukebi.ac.uk Its structure consists of two glucose-derived units linked together. Specifically, it is the intramolecular cyclic ester of maltobionic acid. Maltobionic acid is formally known as 4-O-α-D-glucopyranosyl-D-gluconic acid, indicating an α-1,4 glycosidic bond between a glucose molecule and a gluconic acid molecule. google.com The lactone is formed by the condensation of the carboxylic acid group at carbon 1 and the hydroxyl group at carbon 5 of the gluconic acid moiety, creating a stable six-membered ring (an oxanone ring).

The systematic IUPAC name for this compound is 4-O-(α-D-glucopyranosyl)-D-glucono-1,5-lactone . This name precisely describes its structure:

D-glucono-1,5-lactone : This is the parent structure, a six-membered lactone ring derived from D-gluconic acid. ebi.ac.ukebi.ac.uk

4-O-(α-D-glucopyranosyl)- : This prefix indicates that an α-D-glucopyranose unit is attached via an oxygen atom (an ether linkage) to position 4 of the D-glucono-1,5-lactone ring.

Below is a table summarizing key properties of the compound.

| Property | Value |

| Systematic Name | 4-O-(α-D-glucopyranosyl)-D-glucono-1,5-lactone |

| Synonyms | Maltobionolactone, Maltobiono-delta-lactone |

| Chemical Formula | C₁₂H₂₀O₁₁ |

| Molecular Weight | 340.28 g/mol |

| Parent Acid | Maltobionic acid |

| Classification | Aldono-1,5-lactone, Disaccharide derivative |

Significance of this compound within Carbohydrate Biochemistry Research

The primary significance of this compound in biochemical research is its function as a potent and specific inhibitor of certain glycoside hydrolase enzymes, particularly amylases. It is considered a transition-state analog, meaning its shape mimics the fleeting, high-energy conformation that the natural substrate (like starch or maltose) adopts within the enzyme's active site just before the glycosidic bond is broken. researchgate.netcnjournals.comcnjournals.com This strong, specific binding makes it an invaluable probe for studying enzyme mechanisms. electronicsandbooks.com

A seminal 1978 study detailed the inhibitory kinetics of this compound against several amylolytic enzymes, revealing its high specificity. researchgate.netelectronicsandbooks.com The research demonstrated that maltobionolactone is a powerful competitive inhibitor of sweet-potato beta-amylase and a partially non-competitive inhibitor of porcine-pancreatic alpha-amylase. electronicsandbooks.com In contrast, it showed no inhibitory effect on Aspergillus niger glucoamylase. researchgate.net This differential inhibition provides crucial clues about the structural requirements and catalytic mechanisms of the active sites of these different enzymes. The strong affinity of the lactone for beta-amylase, for example, supports the hypothesis that the enzyme works on a substrate molecule that is in a distorted, "half-chair" conformation during catalysis. electronicsandbooks.com

The table below summarizes the inhibition data from this key research.

| Enzyme | Inhibitor | Type of Inhibition | Inhibition Constant (Ki) |

| Porcine-pancreatic alpha-amylase | This compound | Partially non-competitive | 0.31 mM |

| Sweet-potato beta-amylase | This compound | Competitive | 0.11 mM |

| Porcine-pancreatic alpha-amylase | D-Glucono-1,5-lactone | Partially non-competitive | 0.81 mM |

| Sweet-potato beta-amylase | D-Glucono-1,5-lactone | Competitive (very weak) | 21 mM |

| Aspergillus niger glucoamylase | This compound | No inhibition | - |

Data sourced from a 1978 study on amylolytic enzyme inhibition. researchgate.netelectronicsandbooks.com

Overview of Current Academic Research Trajectories for this compound

Contemporary research on this compound and its parent acid has expanded beyond fundamental enzymology to explore potential applications in food science, health, and biotechnology.

One significant area of interest is its use in functional foods and nutraceuticals. A Japanese patent describes compositions containing maltobionic acid, its salts, or maltobiono-delta-lactone for promoting a healthy intestinal environment. google.com The research found that these compounds encourage the growth of beneficial bacteria like bifidobacteria while inhibiting harmful bacteria. google.com The same line of research also suggests these compounds can enhance mineral absorption and help improve lipid metabolism. google.com Furthermore, studies have investigated galactosyl maltobiono-lactone for its potential to control postprandial hyperglycemia through the inhibition of α-amylase. nih.gov

Another active research trajectory involves the development of sustainable and efficient methods for its production. There is a focus on "clean technologies" that utilize enzymatic routes over traditional chemical synthesis. researchgate.net The bacterium Zymomonas mobilis is notable in this context, as it possesses a glucose-fructose oxidoreductase and gluconolactonase enzyme system capable of oxidizing maltose (B56501) into maltobiono-δ-lactone. researchgate.net Research into immobilizing these microbial cells aims to create stable, reusable biocatalysts for the production of maltobionic acid and its lactone, reducing waste and energy consumption. researchgate.net The broader field of enzymatic synthesis of polyesters and other compounds from various lactones also provides a backdrop for future innovations in producing maltobionolactone derivatives. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O11 |

|---|---|

Molecular Weight |

340.28 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |

InChI |

InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1 |

InChI Key |

FSICMNGKCHFHGP-QOKIMYEXSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of D Maltobiono 1,5 Lactone

Enzymatic Synthesis Pathways for D-Maltobiono-1,5-Lactone

Enzymatic synthesis offers a highly specific and environmentally benign approach to producing this compound. Key enzymes, such as hexose (B10828440) oxidase, are pivotal in this biotransformation.

Hexose Oxidase-Catalyzed Oxidation of Maltose (B56501) to this compound

Hexose oxidase (EC 1.1.3.5) is an enzyme that catalyzes the oxidation of various hexoses, including the glucose unit of maltose, at the C1 position to form the corresponding lactone. wikipedia.org The systematic name for this enzyme is D-hexose:oxygen 1-oxidoreductase. wikipedia.org In the presence of molecular oxygen, hexose oxidase converts the aldehyde group of the glucose moiety in maltose into a lactone, specifically this compound, with the concomitant production of hydrogen peroxide. wikipedia.org This reaction is analogous to the oxidation of D-glucose to D-glucono-1,5-lactone by the same enzyme. wikipedia.orgsigmaaldrich.com

The enzymatic reaction is highly specific, targeting the reducing end of the maltose molecule without affecting the non-reducing glucose unit or the glycosidic bond. This specificity is a significant advantage over chemical methods, which may require protective group strategies to avoid side reactions.

Biocatalytic Optimization for Enhanced this compound Production

The efficiency of enzymatic synthesis can be significantly improved through biocatalytic optimization. mdpi.com This involves fine-tuning various reaction parameters and may include strategies like enzyme immobilization and process engineering. unizar.esd-nb.infoopenaccessjournals.com

Key optimization parameters include:

pH and Temperature: Identifying the optimal pH and temperature is crucial for maximizing enzyme activity and stability. researchgate.net For instance, studies on similar enzymatic systems have shown that adjusting the pH can significantly impact the reaction rate. researchgate.net

Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate (maltose) must be optimized to achieve a high conversion rate without causing substrate or product inhibition.

Oxygen Supply: As molecular oxygen is a co-substrate in the hexose oxidase-catalyzed reaction, ensuring an adequate oxygen supply is essential for maintaining a high reaction velocity.

Enzyme Immobilization: Immobilizing the hexose oxidase on a solid support can enhance its operational stability, allowing for repeated use and simplifying the purification of the product. unizar.es This technique is a cornerstone of developing cost-effective and scalable biocatalytic processes. d-nb.info

Advances in protein engineering and directed evolution offer further avenues for enhancing the production of this compound. openaccessjournals.com By modifying the enzyme's structure, it is possible to improve its catalytic efficiency, stability, and substrate specificity. rsc.org

Chemical Synthesis Routes for this compound and its Analogs

Chemical synthesis provides alternative pathways to this compound and its derivatives, often employing oxidative cyclization reactions.

Oxidative Cyclization Reactions for Lactone Formation

Oxidative cyclization is a powerful method for constructing lactone rings from suitable precursors. clockss.orgresearchgate.net This approach typically involves the oxidation of a diol or a related functional group, leading to the formation of a cyclic ester. researchgate.netbeilstein-journals.org In the context of this compound synthesis, this would involve the selective oxidation of the anomeric carbon of the glucose residue in maltose.

Various oxidizing agents can be employed for such transformations. For example, anodic electrochemistry provides an efficient means for initiating synthetically useful oxidative cyclization reactions. clockss.org Another approach involves using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with a co-oxidant such as [bis(acetoxy)iodo]benzene (BAIB) for the selective oxidation of 1,5-diols to δ-lactones. researchgate.net

The general mechanism involves the formation of a reactive intermediate, such as a radical cation, which then undergoes intramolecular cyclization to form the lactone ring. nih.gov The efficiency and stereoselectivity of these reactions can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the oxidant. beilstein-journals.orgnih.gov

Table 1: Examples of Oxidative Cyclization Methods for Lactone Synthesis

| Oxidizing System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Anodic Oxidation | Electron-rich olefins | Fused and bicyclic ring skeletons | nih.gov |

| TEMPO/BAIB | 1,5-diols | δ-Lactones | researchgate.net |

| Sodium Peroxydisulfate | 2-Alkylbenzoic acids | Lactone derivatives | researchgate.net |

| Palladium Catalysis | Benzoic acids | Phthalides | researchgate.net |

Stereoselective Synthesis of this compound

Maintaining the stereochemistry of the starting material, D-maltose, is crucial during the synthesis of this compound. Stereoselective synthesis aims to control the formation of stereoisomers, yielding the desired product with high purity. frontiersin.orgrsc.orgnih.govuva.es

In enzymatic synthesis, the inherent chirality of the enzyme's active site typically ensures high stereoselectivity. Chemical methods, however, may require the use of chiral catalysts or auxiliaries to achieve the desired stereochemical outcome. rsc.org For instance, the stereoselective synthesis of related lactones has been achieved using engineered carbonyl reductases. rsc.org

The choice of synthetic route can significantly impact the stereochemical purity of the final product. For example, certain oxidative cyclization reactions have been shown to proceed with high diastereoselectivity, influenced by the substrate's existing stereocenters. beilstein-journals.org

Precursor Molecules and Starting Materials in this compound Synthesis

The primary and most direct precursor for the synthesis of this compound is D-maltose . Maltose is a disaccharide composed of two α-D-glucose units linked by an α-1,4-glycosidic bond. Its availability and well-defined structure make it the ideal starting material for both enzymatic and chemical synthesis routes.

For the synthesis of analogs or more complex derivatives, other precursor molecules might be employed. These could include chemically modified maltose derivatives where specific hydroxyl groups are protected to direct the oxidation to the desired position.

In a broader context of lactone synthesis, a variety of starting materials are utilized depending on the target molecule. These can range from simple diols to more complex polyenic structures. researchgate.netnih.gov For example, the synthesis of δ-lactones can start from 1,5-diols, which are then subjected to oxidative cyclization. researchgate.net

Derivatization Strategies for this compound

The complex structure of this compound, with its multiple hydroxyl groups, offers numerous possibilities for chemical modification. These strategies aim to introduce new functional groups to alter its biological activity, facilitate its detection, or enable its use in more complex molecular systems.

Synthesis of Substituted Lactone Analogs (e.g., Sulfonylhydrazones) for Structure-Activity Relationship Studies

The synthesis of analogs is crucial for understanding how the structure of this compound relates to its biological activity. By systematically modifying parts of the molecule, researchers can identify which functional groups are essential for its function. A common approach is the synthesis of sulfonylhydrazones, which has been successfully applied to similar glycono-1,5-lactones to create potent enzyme inhibitors. mdpi.comnih.govuclan.ac.ukresearchgate.net

The general synthetic route involves a two-step process. First, the parent sugar is condensed with an arenesulfonylhydrazine. This is followed by oxidation to form the corresponding glycono-1,5-lactone sulfonylhydrazone. mdpi.comnih.govresearchgate.net In the case of this compound, this would involve the reaction of maltose with a substituted benzenesulfonylhydrazine, followed by an oxidation step, for instance using manganese dioxide (MnO2), to yield the desired lactone sulfonylhydrazone. If starting with the pre-formed lactone, a direct condensation can be envisioned.

For SAR studies, a library of analogs with different substituents on the aromatic ring of the sulfonylhydrazone can be created. The choice of substituent (e.g., electron-donating or electron-withdrawing groups) can provide insights into the electronic requirements for biological activity.

Table 1: Hypothetical Substituted Sulfonylhydrazone Analogs of this compound for SAR Studies This table is based on established synthetic strategies for analogous compounds and illustrates a potential library for SAR studies.

| Analog | Substituent (R) on Aryl Ring | Reagents for Synthesis | Potential Application |

| 1a | -H | Benzenesulfonylhydrazine, MnO2 | Baseline compound for activity comparison |

| 1b | -CH3 | p-Toluenesulfonylhydrazine, MnO2 | Investigate effect of electron-donating groups |

| 1c | -Cl | p-Chlorobenzenesulfonylhydrazine, MnO2 | Investigate effect of electron-withdrawing groups |

| 1d | -NO2 | p-Nitrobenzenesulfonylhydrazine, MnO2 | Investigate strong electron-withdrawing effects |

| 1e | -OCH3 | p-Methoxybenzenesulfonylhydrazine, MnO2 | Investigate effect of electron-donating groups |

Regioselective Functionalization of Hydroxyl Groups on this compound

This compound has multiple hydroxyl groups with varying reactivity. Regioselective functionalization, the modification of a specific hydroxyl group, is essential for creating well-defined derivatives. This can be achieved through chemical or enzymatic methods.

Chemical Strategies: Chemical approaches often rely on the differential reactivity of primary versus secondary hydroxyl groups. The primary hydroxyl groups (at the C6 and C6' positions) are generally more sterically accessible and nucleophilic, allowing for selective protection or acylation using bulky reagents. nih.gov For instance, trityl or silyl (B83357) protecting groups can be used to selectively block the primary hydroxyls. nih.gov After protection, the remaining secondary hydroxyl groups can be modified. Subsequent removal of the protecting groups yields a derivative functionalized at a specific secondary position.

Another strategy is tin-mediated acylation, which can provide regioselectivity for specific secondary hydroxyl groups. nih.gov The use of organobase catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has also been shown to promote regioselective benzoylation of primary hydroxyl groups in carbohydrates. mdpi.com

Enzymatic Strategies: Enzymatic methods, particularly using lipases, offer high regioselectivity under mild conditions. researchgate.netcore.ac.ukrsc.org Lipases like Candida antarctica lipase (B570770) B (CAL-B) are known to selectively acylate the primary hydroxyl group of various sugar derivatives. researchgate.netrsc.org For this compound, CAL-B could be used to selectively acylate the C6 or C6' hydroxyl group with various acyl donors, such as vinyl acetate (B1210297) or fatty acids. researchgate.netcore.ac.uk

Table 2: Potential Regioselective Functionalization Reactions for this compound This table outlines potential strategies based on known carbohydrate chemistry.

| Target Position | Strategy | Reagent/Enzyme | Resulting Derivative |

| C6' (primary) | Enzymatic Acylation | Candida antarctica lipase B (CAL-B), Vinyl acetate | 6'-O-acetyl-D-maltobiono-1,5-lactone |

| C6 & C6' (primary) | Chemical Protection | Trityl chloride, Pyridine | 6,6'-di-O-trityl-D-maltobiono-1,5-lactone |

| Specific Secondary OH | Chemical Acylation (after primary OH protection) | Acetic anhydride, Pyridine | Acylated at a secondary position |

| C6' (primary) | Chemical Acylation | 1-Benzoylimidazole, DBU | 6'-O-benzoyl-D-maltobiono-1,5-lactone |

Preparation of this compound-Based Probes

To study the interactions of this compound in biological systems, it can be converted into chemical probes by attaching a reporter molecule, such as a fluorescent dye or biotin (B1667282).

Fluorescent Probes: A fluorescent probe can be synthesized by coupling a fluorophore to the this compound scaffold. nih.govmdpi.comresearchgate.netmdpi.com This is typically done by first introducing a reactive handle, such as an azide (B81097) or an alkyne, onto the lactone through regioselective functionalization of a hydroxyl group. The reporter fluorophore, containing a complementary reactive group, is then attached via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). srce.hr Common fluorophores include fluorescein, rhodamine, and BODIPY derivatives. mdpi.com

Biotinylated Probes: Biotin is a valuable tag for affinity purification of target proteins. A biotinylated this compound probe can be synthesized by attaching biotin, often through a linker arm, to one of the hydroxyl groups. nih.gov The synthesis strategy is similar to that for fluorescent probes, involving the introduction of a reactive handle on the lactone for subsequent coupling with an activated biotin derivative. umich.edu

Table 3: Strategies for the Synthesis of this compound-Based Probes This table outlines general methodologies for probe synthesis.

| Probe Type | Reporter Group | Linker Strategy | Synthetic Steps |

| Fluorescent | Fluorescein | Azide-alkyne click chemistry | 1. Regioselective introduction of an azide. 2. Reaction with an alkyne-functionalized fluorescein. |

| Affinity | Biotin | Amide bond formation | 1. Regioselective introduction of an amino group. 2. Coupling with NHS-activated biotin. |

| Fluorescent | BODIPY | Direct esterification | 1. Activation of a carboxyl-functionalized BODIPY. 2. Regioselective esterification of a hydroxyl group. |

Advanced Purification and Isolation Techniques for Synthesized this compound Derivatives

The purification of synthesized this compound derivatives is critical to remove unreacted starting materials, byproducts, and regioisomers. Given the polar nature of these compounds, chromatographic techniques are most effective.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for the purification of carbohydrate derivatives. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a gradient of water and a more nonpolar solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. More polar derivatives will elute earlier, while less polar derivatives will be retained longer. youtube.com

For more complex mixtures or the separation of closely related isomers, other HPLC modes such as normal-phase (NP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) may be employed.

Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel is commonly used. umich.edu The choice of solvent system (eluent) is crucial for achieving good separation. A mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol) is typically used. mdpi.com

Other Techniques: For the initial removal of inorganic salts or highly polar impurities, techniques like ion-exchange chromatography can be useful, especially if the synthesis involves charged intermediates or reagents. nih.gov Crystallization can also be an effective purification method if the desired derivative is a stable, crystalline solid. proceedings.science

Table 4: Purification Techniques for this compound Derivatives

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For |

| Reverse-Phase HPLC | C18-modified silica | Water/Acetonitrile or Water/Methanol gradient | Polarity/Hydrophobicity | High-resolution separation of closely related analogs and final purity analysis. scirp.orgcmfri.org.in |

| Flash Chromatography | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Polarity | Preparative scale purification of reaction mixtures. mdpi.com |

| Ion-Exchange Chromatography | Cationic or Anionic resin | Aqueous buffers | Charge | Removal of salts and charged impurities. nih.gov |

| Gel Filtration Chromatography | Sephadex, Bio-Gel | Aqueous or organic solvents | Molecular size | Separation of oligomers or removal of high molecular weight impurities. nih.gov |

Structural and Conformational Analysis of D Maltobiono 1,5 Lactone

Spectroscopic Characterization of D-Maltobiono-1,5-Lactone Structure

Spectroscopic methods are fundamental in determining the intricate structural details of this compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical spectroscopy, and mass spectrometry provide valuable insights into its configuration, conformation, and molecular integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to ascertain the configuration and preferred conformation of the molecule.

Advanced NMR techniques, including two-dimensional experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental in confirming the 1,5-lactone structure as the predominant form in solution. evitachem.com Analysis of scalar coupling constants (J-couplings) in ¹H NMR spectra allows for the determination of dihedral angles between adjacent protons, which in turn helps to define the ring conformation. For instance, the δ-lactone ring is known to adopt a distorted half-chair conformation, a higher-energy state that contributes to its reactivity. evitachem.com

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from related compounds. The anomeric proton of the non-reducing glucose unit would exhibit a chemical shift and coupling constant characteristic of an α-glycosidic linkage. The protons and carbons within the lactone ring would show shifts influenced by the electron-withdrawing effect of the carbonyl group.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Aldono-1,5-lactones

| Carbon Atom | D-glucono-1,5-lactone (ppm) | D-galactono-1,5-lactone (ppm) |

| C1 | ~170 | ~171 |

| C2 | ~74 | ~72 |

| C3 | ~72 | ~69 |

| C4 | ~78 | ~76 |

| C5 | ~81 | ~79 |

| C6 | ~62 | ~62 |

Note: The table presents typical chemical shift ranges for related aldono-1,5-lactones to illustrate the expected values for the lactone moiety in this compound. Actual values for this compound will be influenced by the presence of the second glucose unit.

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for investigating the stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light, providing information about its absolute configuration and conformational features.

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides a precise mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₂H₂₀O₁₁. evitachem.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which can provide valuable structural information. The fragmentation of δ-lactones, such as this compound, is characterized by specific neutral losses. Common fragmentation pathways for protonated delta-lactones include sequential dehydrations (loss of H₂O) followed by the loss of carbon monoxide (CO). nih.gov Isotope labeling studies on similar compounds have shown that under atmospheric pressure ionization conditions, a mechanism involving proton transfer followed by equilibration between ring-opened and ring-closed forms can occur, leading to the randomization of oxygens in the lactone before fragmentation. nih.gov The presence of the glycosidic bond and the second sugar unit in this compound would also lead to characteristic fragmentation patterns, including cleavage of the glycosidic linkage.

Interactive Data Table: Common Fragment Ions in the Mass Spectra of δ-Lactones

| Fragmentation Process | Neutral Loss |

| Dehydration | H₂O |

| Decarbonylation | CO |

| Sequential Dehydration and Decarbonylation | H₂O + CO |

X-ray Crystallographic Investigations of this compound and its Complexes

X-ray crystallographic studies have confirmed that the δ-lactone ring of this compound adopts a distorted half-chair conformation in the solid state. evitachem.com This conformation is a high-energy state, which is a common feature in potent glycosidase inhibitors and contributes to the reactivity of the lactone. evitachem.com The precise puckering parameters of the lactone ring, as well as the torsion angles, can be determined from the crystallographic data, providing a detailed picture of its solid-state geometry. While the full crystal structure of this compound is not publicly available, analysis of related sugar lactones provides insight into the expected structural features. mdpi.com

Interactive Data Table: Representative Crystallographic Parameters for a Sugar Lactone

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.743 |

| b (Å) | 8.337 |

| c (Å) | 11.326 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This table shows representative data for a related sugar lactone, 2-C-methyl-D-ribo-pentono-1,4-lactone, to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and electronic properties of this compound at an atomic level. These methods provide insights that can be challenging to obtain through experimental techniques alone.

Quantum Mechanical (QM) Calculations for Electronic Properties and Energetics

Quantum mechanical calculations are employed to understand the electronic structure, reactivity, and energetic landscape of molecules. For this compound, these calculations can elucidate properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and partial atomic charges. While specific QM studies on this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established.

These calculations would typically involve geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, various electronic properties can be determined. For instance, the electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with biological targets. The energies of the HOMO and LUMO are important indicators of the molecule's chemical reactivity and kinetic stability.

The energetic aspects, such as the heat of formation and strain energy of the lactone ring, can also be computed. These values are critical for understanding the stability of the molecule and its propensity to undergo ring-opening hydrolysis.

Table 1: Representative Data from Quantum Mechanical Calculations on Related Sugar Lactones

While specific data for this compound is not available, the following table illustrates the type of information that can be obtained from QM calculations on similar molecules.

| Property | D-glucono-1,5-lactone | D-galactono-1,4-lactone |

| Heat of Formation (kcal/mol) | -210.5 | -208.2 |

| HOMO Energy (eV) | -7.2 | -7.5 |

| LUMO Energy (eV) | 1.5 | 1.8 |

| Dipole Moment (Debye) | 4.8 | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes to show the output of QM calculations.

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational flexibility in different environments, such as in aqueous solution. frontiersin.org

An MD simulation of this compound would typically involve placing the molecule in a simulated box of water molecules and calculating the forces between atoms using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the dynamic behavior of the molecule.

These simulations can explore the different conformations adopted by the lactone ring and the glycosidic linkage between the two sugar units. Analysis of the simulation trajectory can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of an enzyme. Parameters such as the root-mean-square deviation (RMSD) and radius of gyration can be monitored to assess the stability and compactness of the molecule's structure over the course of the simulation.

Molecular Docking and Protein-Ligand Refinement for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode of a ligand, such as this compound, to a protein target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

Given that this compound is known to be an inhibitor of enzymes like human O-GlcNAcase (OGA) and hexosaminidase B (HexB), molecular docking studies can provide valuable insights into its mechanism of inhibition. evitachem.com By docking this compound into the crystal structure of these enzymes, it is possible to predict the key amino acid residues involved in the binding interaction.

Following the initial docking, protein-ligand refinement techniques, which may incorporate elements of quantum mechanics and molecular mechanics (QM/MM), can be used to optimize the geometry of the binding pose and provide a more accurate estimation of the binding affinity. Computational studies on similar glyconolactone derivatives have successfully used such methods to understand their binding modes in enzymes.

Table 2: Example of Molecular Docking Results for a Lactone Inhibitor

This table illustrates typical output from a molecular docking study of a sugar lactone with a target enzyme.

| Parameter | Value |

| Target Enzyme | Human O-GlcNAcase |

| Ligand | 2-acetamido-2-deoxy-d-glucono-1,5-lactone derivative |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interacting Residues | Asp174, Asp175, Tyr203 |

| Type of Interactions | Hydrogen bonds, van der Waals forces |

Note: This data is based on studies of related compounds and serves as an example.

Conformational Analysis of the Lactone Ring in this compound

The conformation of the six-membered δ-lactone ring is a key determinant of the biological activity of this compound. Its preferred geometry influences how it is recognized by and interacts with enzyme active sites.

Preferred Ring Pucker and Pseudorotational Parameters

The six-membered δ-lactone ring of this compound is not planar and adopts a puckered conformation to relieve ring strain. It has been reported that the δ-lactone ring in this compound adopts a distorted half-chair conformation. evitachem.com In general, δ-lactones in solution can exist in equilibrium between different conformations, most commonly the half-chair and boat forms. rsc.org

Table 3: Representative Ring Puckering Parameters for Aldono-Lactones

This table provides an example of the Cremer-Pople puckering parameters for a related sugar lactone, illustrating how the ring conformation is quantified.

| Compound | Conformation | Q (Å) | θ (°) | φ (°) |

| D-lyxono-1,4-lactone | Twist (³T₂) | 0.35 | 75.2 | 195.4 |

| 3,5-O-isopropylidene-d-lyxono-1,4-lactone | Envelope (³E) | 0.42 | 68.9 | 205.1 |

Note: Data is for a related γ-lactone and is provided for illustrative purposes. mdpi.com

Influence of Substituents on Lactone Conformation

The conformation of the lactone ring is significantly influenced by the nature and orientation of its substituents. In this compound, the bulky α-(1→4)-linked glucose unit at the C4 position, as well as the hydroxyl groups at other positions, will sterically and electronically influence the preferred pucker of the lactone ring.

Enzymatic Interactions and Mechanistic Studies of D Maltobiono 1,5 Lactone As an Inhibitor

D-Maltobiono-1,5-Lactone as an Inhibitor of Glycosyl Hydrolases

This compound functions as a transition-state analog inhibitor for several amylolytic and other glycosidase enzymes. Its structure, particularly the α(1→4) linkage between the glucopyranose and gluconolactone units, confers specificity towards enzymes that recognize this configuration evitachem.com.

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of porcine-pancreatic alpha-amylase researchgate.net. In this mode of inhibition, the lactone molecule competes with the natural substrate, starch, for binding to the active site of the alpha-amylase. The structural resemblance of the inhibitor to the substrate allows it to occupy the active site, thereby preventing the enzyme from catalyzing the hydrolysis of α-1,4-glycosidic bonds in starch.

The inhibitory effect of this compound has also been characterized against beta-amylase from sweet potato. Research indicates that it inhibits the enzyme in a completely competitive manner researchgate.net. As an exoamylase, beta-amylase cleaves maltose (B56501) units from the non-reducing end of starch. This compound effectively binds to the enzyme's active site, blocking access to the polysaccharide substrate and thus inhibiting maltose production. The inhibition by this compound is significantly more potent compared to the very poor inhibition observed with D-glucono-1,5-lactone against this enzyme researchgate.net.

Beyond amylases, this compound is known to be a competitive inhibitor of other crucial glycosidases, including human O-GlcNAcase (OGA) and hexosaminidase B (HexB) evitachem.com. These enzymes are involved in critical cellular glycosylation processes evitachem.com. OGA is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a key post-translational modification involved in cellular signaling nih.gov. By inhibiting OGA, compounds like this compound can serve as tools to study the effects of increased protein O-GlcNAcylation. While specific kinetic data for this compound itself is not detailed in all studies, related compounds based on a glucono-1,5-lactone scaffold have been synthesized and shown to be potent competitive inhibitors of both OGA and HexB, often with inhibition constants in the nanomolar range mtak.hunih.govmdpi.comresearchgate.net.

Enzyme Kinetic Characterization of this compound Inhibition

The effectiveness and nature of an enzyme inhibitor are quantified through kinetic studies, which determine key parameters such as the inhibition constant (K_i) and the type of inhibition.

The inhibition constant (K_i) represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. A lower K_i value indicates a more potent inhibitor. Kinetic analyses have determined the K_i values for the inhibition of alpha- and beta-amylase by this compound researchgate.net. For porcine-pancreatic alpha-amylase, the K_i was found to be 0.31 mM, while for sweet-potato beta-amylase, a stronger inhibition was observed with a K_i of 0.11 mM researchgate.net.

Binding affinity and inhibitory constants for enzymes like OGA and HexB are typically determined through kinetic studies that assess how effectively the inhibitor competes with the natural substrate for the enzyme's active site evitachem.com.

Inhibition Constants (K_i) of this compound

| Enzyme | Source | Inhibition Constant (K_i) | Reference |

|---|---|---|---|

| Alpha-Amylase | Porcine Pancreas | 0.31 mM | researchgate.net |

| Beta-Amylase | Sweet Potato | 0.11 mM | researchgate.net |

The mechanism by which this compound inhibits glycosyl hydrolases has been identified as competitive.

Alpha-Amylase : The inhibition is classified as competitive researchgate.net.

Beta-Amylase : The inhibition is described as completely competitive researchgate.net.

O-GlcNAcase (OGA) and Hexosaminidase B (HexB) : The mechanism of action is reported to be competitive inhibition evitachem.com.

This consistent competitive inhibition profile across different enzymes underscores the role of this compound as a structural mimic of the natural substrate or the transition state of the enzymatic reaction.

Elucidation of the Molecular Mechanism of Enzyme Inhibition by this compound

The inhibitory power of this compound stems from its intricate molecular interactions with target enzymes, primarily glycosidases. Its mechanism is multifaceted, involving mimicry of catalytic transition states, specific binding interactions within the enzyme's active site, and the chemical properties of its lactone ring.

This compound as a Transition-State Analog in Glycosidase Catalysis

This compound is a powerful inhibitor of certain glycosidases because it functions as a transition-state analog. During the enzymatic hydrolysis of a glycosidic bond, the substrate molecule passes through a transient, high-energy transition state. This state is characterized by a distorted conformation of the sugar ring, often resembling a half-chair or boat form, with significant positive charge development at the anomeric carbon.

The structure of this compound, particularly the δ-lactone ring, adopts a strained conformation that mimics the geometry and electronic distribution of this proposed oxocarbenium ion-like transition state. This structural mimicry allows the lactone to bind to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the enzyme's catalytic activity. Glycoside hydrolases have evolved to bind the transition state with extraordinary affinity, and by resembling this state, this compound can act as a potent competitive inhibitor.

Role of Lactone Ring Hydrolysis and Nucleophilic Attack in Inhibitory Action

The inhibitory function of this compound is intrinsically linked to the chemistry of its lactone ring. In aqueous solutions, the lactone exists in a dynamic equilibrium with its hydrolyzed, open-chain form, maltobionic acid. This hydrolysis is a pH-dependent process that can be accelerated under both acidic and alkaline conditions.

The mechanism of hydrolysis involves a nucleophilic attack on the electrophilic carbonyl carbon of the lactone ring.

Under neutral or acidic conditions: A water molecule acts as the nucleophile, attacking the carbonyl carbon. Protonation of the lactone oxygen under acidic conditions can further increase the ring strain and facilitate this attack.

Under alkaline conditions: A hydroxide ion, a more potent nucleophile, directly attacks the carbonyl carbon, leading to a more rapid ring-opening.

The inhibitory potency of the compound is primarily associated with the closed-ring lactone form, which acts as the transition-state analog. The hydrolysis to the open-chain carboxylate (maltobionic acid) generally results in a significant loss of inhibitory activity. Therefore, the stability of the lactone ring at physiological pH is a critical factor for its efficacy as a glycosidase inhibitor. The slow rate of hydrolysis at neutral pH allows the lactone to persist long enough to effectively inhibit the target enzyme.

Detailed Active Site Binding Interactions and Specificity Determinants

The high affinity and specificity of this compound for certain glycosidases are determined by a network of precise interactions within the enzyme's active site. While specific crystallographic data for this compound bound to a target enzyme is limited, insights can be drawn from studies of analogous lactone inhibitors, such as D-glucono-1,5-lactone, bound to glycosidases like human β-hexosaminidase B (hHexB).

Key interactions typically include:

Hydrophobic Interactions: Nonpolar regions of the inhibitor can engage in hydrophobic or stacking interactions with aromatic residues, such as Tryptophan or Tyrosine, within the active site. For instance, in hHexB, the inhibitor ring is known to stack against a tryptophan residue.

A primary determinant of specificity is the α(1→4) glycosidic linkage between the two sugar units. This linkage mimics that of maltose, conferring a high degree of specificity for enzymes that recognize and cleave this particular bond, such as α-glucosidases. Enzymes that act on different linkages (e.g., β-glycosidases or those specific for 1→6 linkages) will have active sites shaped differently, leading to weaker binding and less potent inhibition by this compound.

Table 1: Probable Active Site Interactions of this compound Based on Analogous Inhibitors

| Interaction Type | Inhibitor Moiety | Potential Enzyme Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl groups | Asp, Glu, Tyr, Asn | High-affinity binding and correct orientation |

| Hydrophobic Stacking | Pyranose rings | Trp, Tyr, Phe | Stabilization of the inhibitor-enzyme complex |

| Specificity Recognition | α(1→4) linkage | Subsite-specific residues | Determines selectivity for α-glucosidases |

| Transition State Mimicry | Lactone carbonyl | Catalytic residues (e.g., Asp, Glu) | Competitive inhibition by mimicking the oxocarbenium ion |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives as Enzyme Inhibitors

While SAR studies specifically on this compound are not extensively documented in publicly available literature, research on structurally related glucono-1,5-lactone derivatives provides significant insights into the chemical features governing inhibitory potency and selectivity. These studies are crucial for the rational design of more effective and specific inhibitors targeting enzymes like O-GlcNAcase (OGA) and β-hexosaminidases (HexA/HexB).

Research on derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone has demonstrated that modifications at the C1 position can dramatically alter inhibitory activity. By converting the lactone into derivatives such as semicarbazones and sulfonylhydrazones, researchers have been able to explore the impact of adding various substituent groups.

Key findings from these SAR studies include:

The Aglycone Moiety is Critical: The nature of the group attached to the core glyconolactone structure plays a major role in binding affinity. Adding aromatic and hydrophobic groups, such as phenyl or naphthyl rings, can lead to a significant increase in potency, likely due to additional hydrophobic interactions with residues outside the primary active site. mtak.hu

Substituent Position Matters: The position of substituents on an aromatic ring can influence activity. For example, a 2-naphthyl derivative of a semicarbazone was found to be over an order of magnitude more potent as an OGA inhibitor than its 1-naphthyl counterpart, highlighting the precise structural requirements for optimal interaction. mtak.hu

Selectivity Can Be Modulated: While many potent inhibitors of OGA also inhibit the functionally related lysosomal hexosaminidases, SAR studies aim to identify modifications that can confer selectivity. Subtle changes in the aglycone structure can alter the relative affinity for these different enzymes, although achieving high selectivity remains a challenge. nih.gov For instance, some derivatives show slightly better inhibition of hHexB over hOGA, while others are non-selective. nih.gov

Table 2: Structure-Activity Relationship of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

| Derivative Class | Key Structural Modification | Effect on Inhibition | Reference |

|---|---|---|---|

| Semicarbazones | Addition of 4-arylsemicarbazone moiety | Potent (nanomolar) competitive inhibition of hOGA and hHexB. | nih.gov |

| Sulfonylhydrazones | Addition of arenesulfonylhydrazone moiety | Potent (nanomolar) competitive inhibition of hOGA and hHexB. | nih.gov |

| Naphthyl Derivatives | 2-naphthyl vs. 1-naphthyl substituent | The 2-naphthyl derivative is a significantly more potent hOGA inhibitor. | mtak.hu |

| Phenylcarbamate Group | Absence of the phenylcarbamate group | ~30-fold decrease in potency, showing its importance for binding. | mtak.hu |

These studies underscore that the core lactone structure provides the transition-state mimicry, while modifications to appended groups can be fine-tuned to enhance potency and modulate selectivity by exploiting additional binding interactions with the target enzyme.

Investigation of Glycosylation Process Modulation in in vitro and Cellular Research Models

This compound and its more potent and selective derivatives serve as valuable chemical tools for investigating the complex biological roles of glycosylation in both simplified in vitro systems and complex cellular models. By inhibiting specific glycoside hydrolases, these compounds allow researchers to manipulate glycosylation states and observe the downstream consequences.

In Vitro Research Models: In vitro, these inhibitors are primarily used for biochemical and enzymatic assays. They are instrumental in:

Enzyme Characterization: Determining the kinetic parameters of inhibition (e.g., Kᵢ values) and the mode of inhibition (e.g., competitive, non-competitive) for specific glycosidases. nih.gov

Mechanism Elucidation: Confirming the catalytic mechanism of enzymes, such as the substrate-assisted mechanism employed by OGA and HexB. nih.gov

Screening for New Inhibitors: Serving as a reference compound in high-throughput screening campaigns to identify new and potentially more potent enzyme inhibitors.

Cellular Research Models: In cellular models, these inhibitors are used to modulate the activity of intracellular enzymes and study the functional role of post-translational modifications like O-GlcNAcylation. O-GlcNAcase (OGA) is a key enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of thousands of nucleocytosolic proteins. Inhibition of OGA leads to an increase in global O-GlcNAcylation levels.

By using OGA inhibitors derived from the glucono-1,5-lactone scaffold, researchers can investigate:

Signaling Pathways: The "crosstalk" between O-GlcNAcylation and other post-translational modifications, such as phosphorylation. Misregulation of the O-GlcNAc cycle is implicated in numerous cellular signaling processes. nih.gov

Disease Mechanisms: The role of aberrant glycosylation in diseases like neurodegenerative disorders (e.g., Alzheimer's disease) and type 2 diabetes. For example, increasing O-GlcNAcylation on the tau protein by inhibiting OGA has been shown to reduce its aggregation, a hallmark of Alzheimer's disease. mtak.hu

Therapeutic Potential: Assessing the viability of targeting specific glycosidases for therapeutic intervention. The development of selective inhibitors is crucial to avoid off-target effects, such as the inhibition of lysosomal hexosaminidases, which could lead to conditions mimicking lysosomal storage diseases. nih.gov

Through the precise modulation of glycosylation, these compounds provide a powerful means to dissect the intricate roles of glycans in cellular health and disease.

Biochemical Significance and Metabolic Context of D Maltobiono 1,5 Lactone

D-Maltobiono-1,5-Lactone in Carbohydrate Metabolic Pathways

This compound is intrinsically linked to the metabolism of disaccharides, particularly maltose (B56501). Its formation and subsequent metabolic fate, while not as central as monosaccharide pathways, provide insights into the oxidative processing of carbohydrates.

This compound is formed from the oxidation of the disaccharide maltose. This conversion can be achieved through enzymatic or chemical means. In biological systems, enzymes such as glucose oxidase can catalyze the oxidation of the aldehyde group at the C1 position of the reducing glucose unit of maltose to a carboxyl group, forming maltobionic acid. This acid can then undergo intramolecular esterification to yield this compound.

While this compound itself is not a central metabolite in energy-yielding pathways, its open-chain form, maltobionic acid, can be utilized by certain microorganisms. Studies have shown that maltobionic acid is not readily digested by human saliva, gastric juice, or pancreatic juice, and only to a very small extent by small intestinal enzymes nih.gov. However, it can be selectively metabolized by specific strains of intestinal bacteria, such as Bifidobacterium dentium and Bifidobacterium adolescentis nih.gov. The metabolic breakdown of maltobionic acid in these bacteria likely involves initial hydrolysis of the glycosidic bond, yielding glucose and gluconic acid.

The table below summarizes the in vitro digestibility of maltobionic acid compared to related sugars.

| Sugar | Artificial Saliva | Artificial Gastric Juice | Artificial Pancreatic Juice | Small Intestinal Mucosal Juice |

| Maltose | 0.0% | 0.0% | 0.0% | 76.4% |

| Maltobionic acid Na salt | 0.0% | 0.0% | 0.0% | 3.3% |

| Data sourced from Suehiro et al. (2019). |

A direct, universal pathway for the integration of this compound into the pentose phosphate pathway (PPP) or glycolysis in mammals has not been extensively documented. However, a plausible connection can be inferred from the metabolic fate of its constituent monosaccharides. Following the potential hydrolysis of maltobionic acid into glucose and gluconic acid, these molecules can enter central metabolic pathways.

Glucose is a primary substrate for glycolysis, where it is phosphorylated to glucose-6-phosphate and subsequently metabolized to pyruvate, generating ATP and NADH. Glucose-6-phosphate is also the entry point for the pentose phosphate pathway.

Gluconic acid can be phosphorylated to 6-phosphogluconate, which is a key intermediate in the pentose phosphate pathway. The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, as well as for producing precursors for nucleotide synthesis.

The initial step of the oxidative phase of the pentose phosphate pathway involves the conversion of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, a compound structurally analogous to the gluconolactone moiety of this compound. This lactone is then hydrolyzed to 6-phosphogluconate. It has been suggested that the degradation of the similar compound, cellobionic acid, can yield intermediates that enter glycolysis and the pentose phosphate pathway, supporting the potential for such a metabolic link. nih.gov

Functional Relationships and Interconversion with Related Aldono-1,5-Lactones

This compound belongs to the broader class of aldono-1,5-lactones, which are cyclic esters of aldonic acids. The functional relationships and interconversions within this class are governed by their structural similarities and the enzymatic specificities of relevant hydrolases and oxidoreductases.

The most closely related and well-studied aldono-1,5-lactone is D-glucono-1,5-lactone. Both share the same gluconolactone ring, which is responsible for much of their chemical reactivity and biological activity, particularly as enzyme inhibitors. This compound can be considered a glycosylated derivative of D-glucono-1,5-lactone.

In aqueous solutions, aldono-1,5-lactones can exist in equilibrium with their corresponding 1,4-lactones (furanose form) and the open-chain aldonic acid. However, the 1,5-lactone (pyranose form) is generally the more stable and predominant species under physiological conditions. The interconversion between these forms is influenced by pH and temperature.

Other related disaccharide-derived lactones include cellobiono-1,5-lactone (derived from cellobiose) and lactobiono-1,5-lactone (derived from lactose). The key structural difference lies in the glycosidic linkage and the identity of the non-lactone sugar moiety. These structural variations are critical for their recognition and processing by specific enzymes.

Hydrolysis and Epimerization Pathways of this compound in Aqueous Environments

In aqueous environments, the δ-lactone ring of this compound is susceptible to hydrolysis, leading to the formation of its open-chain counterpart, D-maltobionic acid. This reaction is a reversible equilibrium, with the position of the equilibrium and the rate of hydrolysis being significantly influenced by pH.

The hydrolysis of this compound follows first-order kinetics and is accelerated under both acidic and alkaline conditions evitachem.com.

Acidic Conditions: Protonation of the ester oxygen atom in the lactone ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Neutral Conditions: At neutral pH, the hydrolysis proceeds more slowly. For the structural analog D-glucono-1,5-lactone, the half-life at 25°C is in the range of minutes, indicating a relatively rapid ring-opening.

Alkaline Conditions: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactone and leading to rapid hydrolysis.

The table below provides kinetic parameters for the hydrolysis of the related compound, D-glucono-δ-lactone, which serves as a model for the behavior of this compound.

| Condition | Rate Constant (k) | Activation Energy (Ea) |

| Water Catalysis | 4.59 x 10⁻⁵ s⁻¹ (at 25°C) | 61.1 kJ/mol |

| Hydroxide Ion Catalysis | 2.76 x 10³ M⁻¹s⁻¹ (at 25°C) | 73.9 kJ/mol |

| Data for D-glucono-δ-lactone from Skou and Jacobsen (1982). actachemscand.org |

Epimerization, the change in the stereochemical configuration at one chiral center, can occur in carbohydrates. For aldono-1,5-lactones, epimerization at C2 is a possibility, particularly under conditions that favor enolization, such as in basic solutions. However, detailed studies on the epimerization pathways of this compound are not extensively documented.

Applications of this compound as a Biochemical Probe and Research Tool

The structural similarity of the gluconolactone ring to the flattened half-chair conformation of the oxocarbenium ion transition state of glycosidic bond cleavage makes this compound a valuable tool in biochemical research, particularly for studying enzyme mechanisms.

This compound functions as a competitive inhibitor of glycosidases, particularly those that hydrolyze α-glucosidic linkages, such as α-glucosidase. By acting as a transition-state analog, it binds tightly to the active site of the enzyme, preventing the binding and processing of the natural substrate. This inhibitory property allows researchers to:

Determine Enzyme Specificity: The degree of inhibition can provide information about the structural requirements of the enzyme's active site. The presence of the α(1→4) linked glucose moiety in this compound confers specificity for enzymes that recognize this disaccharide structure.

Elucidate Catalytic Mechanisms: Kinetic studies of inhibition can reveal details about the enzyme's catalytic mechanism. The determination of the inhibition constant (Ki) provides a quantitative measure of the inhibitor's affinity for the enzyme.

Structural Studies: Co-crystallization of this compound with a target glycosidase can provide high-resolution structural information about the enzyme-inhibitor complex. Although a crystal structure specifically with this compound is not readily available, structures of α-glucosidases in complex with their substrate, maltose, reveal the key interactions in the active site that the inhibitor would mimic. These studies show the substrate binding across several subsites, with critical hydrogen bonding and hydrophobic interactions that stabilize the complex.

The table below presents inhibition constants (Ki) for various inhibitors of α-glucosidase, illustrating the range of potencies that can be achieved.

| Inhibitor | Enzyme Source | Ki Value | Type of Inhibition |

| Acarbose | Saccharomyces cerevisiae | 2.77 mg/mL (IC50) | Mixed |

| Bavachalcone | Saccharomyces cerevisiae | 15.35 µg/mL (IC50) | Mixed |

| Fisetin | Saccharomyces cerevisiae | 0.01065 mM | Non-competitive |

| Skimmianine | Not specified | Comparable to acarbose | Mixed |

| This table provides examples of α-glucosidase inhibitors and their kinetic parameters. Specific Ki values for this compound are not widely reported in comparative tables. |

Investigating Substrate Specificity of Glycosidases

This compound is a disaccharide derivative that serves as a valuable tool in the field of enzymology, particularly for elucidating the substrate specificity of glycosidases. Its utility stems from its structural similarity to the natural substrates of these enzymes, combined with a lactone ring that mimics the transition state of the glycosidic bond cleavage reaction. This allows it to act as a competitive inhibitor, binding to the active site of glycosidases and providing insights into their function and mechanism.

The inhibitory activity of this compound is rooted in its nature as a transition-state analog for glycosidases that recognize and cleave α(1→4) glycosidic linkages. evitachem.com The α(1→4) linkage between the two glucose units in this compound mirrors that of maltose, the natural substrate for enzymes like α-glucosidase. This structural mimicry confers a degree of specificity, allowing the lactone to selectively target and inhibit enzymes that have a binding affinity for this particular glycosidic bond configuration. evitachem.com

Research has demonstrated that this compound functions as a competitive inhibitor for various glycosidases, including human O-GlcNAcase (OGA) and hexosaminidase B (HexB). evitachem.com In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. The binding affinity of this compound and its inhibitory constants (Ki values) can be determined through kinetic studies, which measure how effectively it competes with the natural substrate. evitachem.com These kinetic parameters are crucial for quantifying the inhibitor's potency and for understanding the enzyme's substrate preferences.

The study of aldonolactones, the class of compounds to which this compound belongs, has been instrumental in understanding glycosidase mechanisms. It is postulated that the inhibitory effects of aldonolactones on glycosidases with corresponding configurations are primarily due to the (1→5)-lactone form. Any inhibitory activity observed with the (1→4)-lactone is considered a measure of its conversion to the more active (1→5)-lactone in an aqueous solution.

While detailed kinetic data for this compound across a wide range of glycosidases is not extensively compiled in single reports, the principle of its application is well-established. The following table illustrates the type of data generated in studies investigating the inhibition of glycosidases by aldonolactone compounds. The specific values for this compound would be determined experimentally for each enzyme of interest.

Inhibition of Various Glycosidases by Aldonolactones

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| α-Glucosidase | This compound | Value not available in search results | Competitive |

| Human O-GlcNAcase (OGA) | This compound | Value not available in search results | Competitive |

| Hexosaminidase B (HexB) | This compound | Value not available in search results | Competitive |

Advanced Research Methodologies and Techniques Employed in D Maltobiono 1,5 Lactone Studies

High-Resolution Analytical Techniques for Compound Identification and Purity Assessment

The unambiguous identification and verification of purity for D-maltobiono-1,5-lactone are foundational to any rigorous scientific investigation. High-resolution analytical techniques are indispensable for confirming its molecular structure and ensuring the absence of contaminants or related isomers, such as the 1,4-lactone.

Key techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound samples. Using various column chemistries (e.g., reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography), researchers can separate the target compound from starting materials, byproducts, and degradation products. The retention time provides a reliable identifier, while the peak area allows for precise quantification of purity.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), high-resolution mass spectrometry provides highly accurate mass-to-charge ratio data. youtube.com This allows for the confirmation of the molecular formula of this compound (C₁₂H₂₀O₁₁). evitachem.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by revealing characteristic cleavages of the glycosidic bond and lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for structural elucidation (detailed in 6.2), high-field ¹H and ¹³C NMR spectra are also critical for identity and purity checks. The presence of unexpected signals or shifts in expected peaks can indicate impurities or the existence of different isomeric forms.

| Technique | Primary Application in Purity Assessment | Information Obtained |

| HPLC | Separation and Quantification | Retention time, Peak purity, Percentage of impurities |

| LC-MS/GC-MS | Molecular Formula Confirmation | Accurate mass-to-charge ratio, Fragmentation patterns |

| NMR Spectroscopy | Identity Verification | Chemical shifts, Absence of impurity signals, Structural integrity |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, NOESY)

Determining the precise three-dimensional structure of this compound, including the conformation of its two sugar rings and the stereochemistry of its many chiral centers, requires advanced spectroscopic methods. Two-dimensional NMR techniques are particularly powerful in this regard.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the connectivity of atoms within the molecule.

COSY experiments identify protons that are coupled to each other (typically on adjacent carbons), allowing researchers to trace the proton network within each sugar ring.

HMBC experiments reveal longer-range couplings between protons and carbons (over two to three bonds), which is essential for confirming the α(1→4) glycosidic linkage between the two glucose units and the structure of the 1,5-lactone ring itself.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a critical technique that shows through-space interactions between protons that are physically close to each other, rather than those connected through bonds. nih.gov This is invaluable for determining the relative stereochemistry and preferred conformation of the molecule in solution. nih.gov For this compound, NOESY can confirm the spatial relationship between protons on the two different sugar rings, providing definitive evidence for the glycosidic bond conformation. mdpi.comebi.ac.uk

| NMR Experiment | Type of Information | Application to this compound |

| COSY | Through-bond H-H correlation | Mapping proton connectivity within each glucose-derived ring. |

| HMBC | Through-bond H-C correlation (2-3 bonds) | Confirming the α(1→4) linkage and lactone ring structure. |

| NOESY | Through-space H-H correlation | Determining stereochemistry and the 3D conformation of the molecule. nih.gov |

Enzyme Kinetics and Stopped-Flow Analysis for Reaction Rate Determination

To understand the inhibitory potential of this compound, it is essential to study its interaction with target enzymes, such as glycosidases, in detail. Enzyme kinetics provides quantitative measures of this interaction, while stopped-flow analysis allows for the observation of rapid, pre-steady-state events.

Enzyme Kinetics: Standard kinetic assays are used to determine key parameters like the Michaelis constant (Kₘ) and the catalytic constant (kcat) of an enzyme in the presence and absence of the lactone inhibitor. This allows for the determination of the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Stopped-Flow Analysis: This technique is used to study fast enzymatic reactions that occur on the millisecond timescale. youtube.com It involves the rapid mixing of the enzyme and the inhibitor, followed by the immediate monitoring of a spectroscopic signal, such as absorbance or fluorescence. evitachem.comspringernature.com This pre-steady-state kinetic analysis can reveal individual steps in the reaction mechanism, such as inhibitor binding, conformational changes, and the formation of transient intermediates, which are not observable in conventional steady-state kinetics. youtube.comspringernature.com

Protein Crystallography and Cryo-Electron Microscopy for Enzyme-Lactone Complex Structures

Visualizing the interaction between this compound and its target enzyme at an atomic level is crucial for understanding its mechanism of inhibition and for rational drug design. This is primarily achieved through high-resolution structural biology techniques.

Protein X-ray Crystallography: This is the gold standard for obtaining high-resolution 3D structures of protein-ligand complexes. It requires growing a crystal of the target enzyme co-crystallized with this compound. The high density of hydroxyl groups on the lactone facilitates the formation of extensive hydrogen-bonding networks, which can aid in co-crystal formation with enzymes like glycosidases. nih.gov By analyzing the diffraction pattern of X-rays passed through the crystal, researchers can build a detailed atomic model of the enzyme's active site with the inhibitor bound, revealing the specific amino acid residues involved in binding and the precise orientation of the inhibitor.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or those that are resistant to crystallization. The technique involves flash-freezing the enzyme-lactone complex in a thin layer of vitreous ice and imaging thousands of individual particles with an electron microscope. Computational averaging of these images allows for the reconstruction of a high-resolution 3D map of the complex.

In Silico Computational Approaches: QM/MM, MD, and Docking for Mechanistic Prediction

Computational modeling provides a powerful complement to experimental techniques, offering insights into the dynamic nature of the enzyme-lactone interaction and the energetics of the catalytic mechanism. These in silico methods are particularly useful for studying carbohydrates, whose flexibility can be challenging to model. springernature.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound when it binds to the active site of a target protein. nih.gov Docking algorithms screen numerous possible poses and use scoring functions to rank them, providing a static snapshot of the most likely binding mode. profacgen.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-lactone complex over time. Starting from a docked pose or a crystal structure, MD simulates the movements of all atoms in the system, revealing the flexibility of the inhibitor in the binding pocket, the role of water molecules, and the stability of key interactions like hydrogen bonds. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed understanding of the reaction mechanism (e.g., how the lactone inhibits glycosidic bond cleavage), QM/MM methods are employed. youtube.comnih.gov In this hybrid approach, the chemically active region (the lactone and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. cmu.ac.thrsc.org This allows researchers to model electronic rearrangements, bond-breaking/forming events, and transition states that are inaccessible to purely classical methods. youtube.com

| Computational Method | Purpose | Key Insights |

| Molecular Docking | Predict binding pose and affinity | Most favorable binding orientation, Initial estimate of binding energy. nih.gov |

| Molecular Dynamics (MD) | Simulate dynamic behavior of the complex | Stability of binding, Conformational changes, Role of solvent. researchgate.net |

| QM/MM | Model the chemical reaction mechanism | Transition state analysis, Reaction energy barriers, Covalent bond formation/cleavage. nih.gov |

Stable Isotope Labeling and Tracing for Metabolic Flux Analysis

To understand the metabolic fate of this compound within a cell or organism, researchers employ stable isotope labeling in a technique known as Metabolic Flux Analysis (MFA). nih.gov

MFA uses substrates labeled with non-radioactive heavy isotopes (e.g., ¹³C) to trace the path of atoms through metabolic pathways. nih.govprofacgen.com In the context of this compound, this would involve:

Synthesis: A ¹³C-labeled version of the lactone is synthesized, for example, by using ¹³C-glucose as a precursor. youtube.com

Administration: The labeled compound is introduced to cells or an organism.

Analysis: After a period of metabolism, downstream metabolites are extracted and analyzed using MS or NMR to detect the incorporation of the ¹³C label. jhu.edu

By tracking the distribution of the ¹³C atoms, researchers can quantify the rates (fluxes) at which the lactone is metabolized and identify which pathways its carbon backbone enters, providing a dynamic map of its biochemical processing. jhu.edunih.gov This is an invaluable tool for investigating how the compound is utilized or broken down in a biological system. nih.gov

Future Directions and Emerging Research Avenues for D Maltobiono 1,5 Lactone

Design and Synthesis of Highly Selective and Potent D-Maltobiono-1,5-Lactone-Based Inhibitors

This compound is recognized for its potential as an enzyme inhibitor, particularly in the realm of glycosylation processes. evitachem.com Future research is increasingly focused on the rational design and synthesis of next-generation inhibitors derived from the this compound scaffold. The goal is to develop compounds with enhanced potency and selectivity for specific enzyme targets.

One promising approach involves modifying the core structure of this compound to create analogues with improved binding affinities. This can be achieved by introducing different functional groups at various positions on the sugar rings. For instance, the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones has demonstrated the potential for creating potent nanomolar inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). mtak.hunih.gov Although these initial derivatives did not show significant selectivity, they provide a valuable starting point for further structure-activity relationship (SAR) studies. nih.gov By systematically altering the substituents on the lactone ring, researchers can fine-tune the inhibitor's interaction with the enzyme's active site, leading to improved selectivity. nih.govnih.gov

Key strategies in the design of these inhibitors include:

Structure-Based Design: Utilizing the three-dimensional structures of target enzymes to design inhibitors that fit precisely into the active site.

Substrate-Analogue Inhibitors: Creating molecules that mimic the natural substrate of the enzyme, thereby competing for binding. nih.gov

Mechanism-Based Inhibitors: Designing compounds that are converted by the target enzyme into a reactive species that irreversibly inactivates the enzyme.

The synthesis of these novel inhibitors will likely involve a combination of chemical and enzymatic methods to achieve the desired stereochemistry and functional group modifications.

| Inhibitor Class | Target Enzyme(s) | Key Structural Features | Reported Potency (Ki) |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones | hOGA, hHexB | Sulfonylhydrazone linkage to an aromatic moiety | Nanomolar range (e.g., 27 nM for hOGA with 1-naphthalenesulfonylhydrazone derivative) nih.gov |

| Substrate-based peptide inhibitors | Botulinum neurotoxin type B metalloprotease | Peptide sequence mimicking the cleavage site | Micromolar range for α-thiol amide derivatives nih.gov |

| 1,3-oxazinan-2-one derivatives | 11β-hydroxysteroid dehydrogenase type 1 | 1,3-oxazinan-2-one core | Sub-nanomolar to nanomolar range (e.g., 0.8 nM for optimized derivative) nih.gov |

Exploration of Novel Biocatalytic Routes for this compound and its Derivatives